
3-Acetylpyridine
Overview
Description
3-Acetylpyridine is an organic compound with the molecular formula C7H7NO. It is a derivative of pyridine, characterized by the presence of an acetyl group at the third position of the pyridine ring. This compound is a colorless to yellow liquid with a characteristic odor and is soluble in water, chloroform, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetylpyridine can be synthesized through various methods. One common method involves the reaction of pyridinecarboxylic ester with acetic acid in the gas phase in the presence of a catalyst. The catalyst typically consists of titanium dioxide and at least one alkali or alkaline earth metal oxide, supported on an alumina-silica support . Another method involves the dry distillation of calcium nicotinate and calcium acetate .
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow reactor where the reactants are metered into the reactor operating at high temperatures (around 410°C). This method ensures high yields and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Acetylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-3-carboxylic acid.
Reduction: It can be reduced to form 3-ethylpyridine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or organolithium compounds are commonly employed.
Major Products:
Oxidation: Pyridine-3-carboxylic acid.
Reduction: 3-Ethylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Neurotoxicity and Motor Impairment Studies
Neurotoxic Effects on the Central Nervous System
3-Acetylpyridine is primarily recognized for its neurotoxic properties, particularly its ability to induce lesions in the inferior olive nucleus of the brain. This effect has been extensively studied in both rats and mice, where it leads to characteristic motor impairments resembling cerebellar ataxias.
-
Case Study: Motor Impairments in Rats
In a study involving rats, administration of 3-AP resulted in significant degeneration of neurons in the inferior olive, leading to loss of climbing fibers that innervate cerebellar Purkinje cells. This degeneration was associated with observable deficits in balance and gait, as measured by rotorod performance tests . The study quantified neuronal loss using the NeuN marker, showing a direct correlation between neuron count and motor performance metrics. - Data Table: Effects of this compound on Motor Function
Parameter | Control Group | 3-AP Treated Group | Statistical Significance |
---|---|---|---|
NeuN(+) Neuron Count | 150 ± 10 | 75 ± 5 | p < 0.01 |
Rotorod Performance (seconds) | 60 ± 5 | 30 ± 4 | p < 0.01 |
Gait Abnormalities (score) | 1 ± 0.2 | 4 ± 0.5 | p < 0.01 |
Pharmacological Applications
Role as a Metabolic Antagonist
This compound functions as a metabolic antagonist that decreases nicotinamide levels in laboratory animals. This property is utilized in various experimental contexts to understand metabolic pathways and neurodegenerative processes.
- Case Study: Nicotinamide Protection Against Neurotoxicity
Research has shown that administering nicotinamide after exposure to 3-AP can mitigate its lethal effects in rats. This protective mechanism was observed when nicotinamide was given within a specific time frame post-toxicity, highlighting potential therapeutic strategies for neuroprotection .
Clinical Relevance in Neurological Disorders
Induction of Myoclonus and Seizure Models
The neurotoxic effects of this compound extend to its role in inducing myoclonus and seizure-like states in animal models. These models are crucial for studying the underlying mechanisms of movement disorders and developing potential treatments.
- Case Study: Myoclonus Induction
A study demonstrated that systemic administration of 3-AP led to bilateral lesions in the inferior olive, resulting in a proconvulsant state characterized by myoclonic movements . This model provides insights into the pathophysiology of myoclonus and aids in testing pharmacological interventions aimed at reducing seizure activity.
Developmental Biology Research
Impact on Myelin Formation
Research has indicated that exposure to this compound during critical developmental windows adversely affects myelin formation and overall growth metrics in young rats.
- Case Study: Myelin Content Analysis
In experiments assessing myelin yield and cerebroside levels, rats treated with 3-AP exhibited significantly lower values compared to control groups at various developmental stages . This finding emphasizes the compound's potential impact on neurological development and myelination processes.
Mechanism of Action
The mechanism of action of 3-Acetylpyridine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor, affecting pathways related to nicotinamide adenine dinucleotide (NAD) metabolism. It serves as an electron carrier in enzymatic reactions, being alternately oxidized and reduced .
Comparison with Similar Compounds
3-Ethylpyridine: Similar in structure but with an ethyl group instead of an acetyl group.
Pyridine-3-carboxylic acid: An oxidation product of 3-Acetylpyridine.
3-Cyanopyridine: Another derivative of pyridine with a cyano group at the third position.
Uniqueness: this compound is unique due to its acetyl group, which imparts distinct chemical reactivity and biological activity. Its ability to act as an intermediate in the synthesis of various pharmaceuticals and its use in flavor and fragrance industries highlight its versatility .
Biological Activity
3-Acetylpyridine (3-AP) is a compound recognized for its neurotoxic properties, particularly affecting the central nervous system. This article explores the biological activity of this compound, focusing on its neurotoxic effects, mechanisms of action, and implications for research and clinical studies.
Overview of this compound
This compound is a derivative of pyridine and serves as a metabolic antagonist of niacinamide (nicotinamide). It has been extensively used in experimental models to study neurodegenerative processes, particularly those resembling Friedreich's ataxia and other movement disorders.
Neurotoxic Mechanisms
The primary mechanism by which this compound exerts its neurotoxic effects involves the selective destruction of neurons in the inferior olive, leading to significant motor coordination deficits. The neurotoxicity is characterized by:
- Cell Death Mechanisms : Studies have shown that 3-AP induces active cell death features without typical apoptotic markers, such as chromatin condensation. Instead, it leads to extensive cytoplasmic damage and organelle swelling .
- Behavioral Changes : Administration of 3-AP results in behavioral dysfunctions including ataxia, impaired locomotor activity, and increased anxiety levels in animal models .
1. Behavioral Dysfunction in Rats
A study involving rats treated with this compound revealed significant behavioral alterations. The treated group exhibited decreased locomotor activity and increased anxiety compared to control groups. Histological analyses indicated a marked reduction in neuronal density in brain regions such as the hippocampus and striatum, alongside gliosis .
2. Cerebellar Ataxia Induction
In another study, a single intraperitoneal injection of 3-AP produced signs of cerebellar ataxia within 24 hours. This was accompanied by biochemical changes, including decreased levels of glutamic acid and taurine in various brain regions . The results highlighted the compound's capacity to induce specific amino acid alterations linked to neuronal damage.
3. Neurotoxicity in Mice
Research on C57BL/6 mice demonstrated that they are less sensitive to the neurotoxic effects of 3-AP compared to rats. Higher doses were required to observe similar deficits in balance and gait . The study quantified neuronal loss in the inferior olive and correlated it with impaired motor performance on rotarod tests.
Table 1: Effects of this compound on Neurotransmitter Levels
Brain Region | Glutamic Acid Change | Taurine Change | GABA Change |
---|---|---|---|
Cerebellum | Decreased | Decreased | No change |
Medulla Oblongata | Decreased | Decreased | No change |
Hippocampus | Decreased | No change | No change |
Striatum | Decreased | No change | No change |
Olfactory Bulbs | Decreased | No change | No change |
*Data compiled from multiple studies indicating neurotransmitter alterations post 3-AP administration .
Q & A
Basic Question
Q. How is 3-acetylpyridine utilized as a coenzyme analog in enzymology studies?
this compound adenine dinucleotide (APAD), a synthetic analog of NADH, substitutes for NADH in studying enzyme kinetics and binding specificity. Researchers use APAD to probe redox-active enzymes like dehydrogenases, where structural variations help elucidate coenzyme-enzyme interactions. For example, APAD’s stability and altered redox potential compared to NADH enable comparative kinetic analyses, revealing how conformational changes in coenzymes affect catalytic efficiency .
Advanced Question
Q. What experimental design strategies optimize this compound-based corrosion inhibitors for copper in acidic media?
Response Surface Methodology (RSM) is critical for optimizing thiosemicarbazone-linked this compound (T3AP) as a corrosion inhibitor. RSM reduces experimental runs by modeling interactions between variables (e.g., inhibitor concentration, pH, temperature). For instance, a central composite design can identify optimal inhibition efficiency by analyzing quadratic effects and interaction terms. This approach resolves contradictions in conventional studies that overlook variable synergies, enabling precise prediction of inhibitor performance under dynamic conditions .
Basic Question
Q. What are the primary safety considerations when handling this compound in laboratory settings?
this compound requires strict adherence to acute toxicity protocols. Key precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors (GHS hazard code H302/H312).
- First Aid : Immediate decontamination with soap/water for skin exposure; artificial respiration if inhaled .
Advanced Question
Q. How does this compound induce neurotoxicity in murine models, and what are the implications for studying motor coordination deficits?
this compound (3-AP) depletes nicotinamide, disrupting NAD⁺-dependent pathways and selectively destroying neurons in the inferior olive. In mice, doses >6.5× those used in rats cause ataxia, quantified via rotorod assays and gait analysis (e.g., stride length variability). Histological validation using NeuN staining confirms neuronal loss in subregions like the ventrolateral protrusion, directly correlating with motor deficits. This model is critical for studying cerebellar dysfunction and therapeutic interventions .
Basic Question
Q. What synthetic routes are employed to produce this compound derivatives for coordination chemistry applications?
this compound reacts with phenylhydrazine to form Schiff base ligands, which chelate metals like copper. For example, trans-[PtCl₂(this compound)₂] is synthesized by refluxing this compound with K₂PtCl₄ in ethanol. Characterization via IR (C=N stretch at ~1600 cm⁻¹) and cyclic voltammetry (redox peaks at −0.2 V to +0.5 V) confirms coordination geometry and electrochemical activity .
Advanced Question
Q. How can researchers address discrepancies in metabolic pathway analyses involving this compound and its metabolites?
Contradictions arise from incomplete metabolite identification. Using LC-MS/MS, researchers have identified 12 metabolites, including hydroxylated and glucuronidated derivatives. Control experiments with isotopically labeled 3-AP (e.g., ¹⁴C-tracking) and in vitro hepatic microsome assays differentiate primary metabolites from degradation artifacts. These methods resolve ambiguities in pathway mapping, such as distinguishing NAD⁺ salvage routes from de novo synthesis .
Basic Question
Q. What role does this compound play in flavor chemistry research, particularly in food science applications?
this compound is a key flavor marker in coffee, identified via GC-MS. In Kalosi-Enrekang Arabica coffee, its concentration correlates with postharvest processing methods (e.g., wet vs. dry fermentation). Researchers quantify it using headspace solid-phase microextraction (HS-SPME) paired with sensory panels to validate its contribution to nutty/roasted flavor profiles .
Advanced Question
Q. What methodological approaches validate the specificity of this compound adenine dinucleotide in probing NADH-dependent enzyme mechanisms?
Specificity is validated via:
- Competitive Inhibition Assays : APAD’s IC₅₀ compared to NADH in lactate dehydrogenase (LDH) inhibition.
- X-ray Crystallography : Resolving APAD-enzyme structures to identify binding site interactions (e.g., hydrogen bonding with Asp168 in LDH).
- Isothermal Titration Calorimetry (ITC) : Quantifying binding affinity (Kd) differences between APAD and NADH .
Properties
IUPAC Name |
1-pyridin-3-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6(9)7-3-2-4-8-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGYGNROSJDEIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044421 | |
Record name | 3-Acetylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to yellow liquid; Sweet, nutty, popcorn-like aroma | |
Record name | 3-Acetylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3-Acetylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1315/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
228.00 to 230.00 °C. @ 760.00 mm Hg | |
Record name | 3-Acetylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble in acids,alcohol, ether, and water, Soluble (in ethanol) | |
Record name | 3-Acetylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1315/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.103-1.112 | |
Record name | 3-Acetylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1315/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
350-03-8 | |
Record name | 3-Acetylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl pyridyl ketone | |
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Record name | 3-ACETYLPYRIDINE | |
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Record name | Ethanone, 1-(3-pyridinyl)- | |
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Record name | 3-Acetylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-pyridyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.906 | |
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Record name | 3-ACETYLPYRIDINE | |
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Record name | 3-Acetylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
13.5 °C | |
Record name | 3-Acetylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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